N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide
Description
N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a pyrazine ring, an azetidine ring, and a trifluoromethyl-substituted phenyl group
Properties
Molecular Formula |
C17H17F3N4O |
|---|---|
Molecular Weight |
350.34 g/mol |
IUPAC Name |
N-(1-pyrazin-2-ylazetidin-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)13-4-1-12(2-5-13)3-6-16(25)23-14-10-24(11-14)15-9-21-7-8-22-15/h1-2,4-5,7-9,14H,3,6,10-11H2,(H,23,25) |
InChI Key |
IOTRTDXWAPKNAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate . The pyrazine ring can be introduced through a condensation reaction with pyrazin-2-amine . The final step involves coupling the azetidine and pyrazine rings with the trifluoromethyl-substituted phenyl group using Suzuki cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain pyrazine rings and exhibit similar biological activities, such as kinase inhibition.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their potent cytotoxic activities against various cancer cell lines.
Uniqueness
N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to its combination of an azetidine ring and a trifluoromethyl-substituted phenyl group, which may confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
